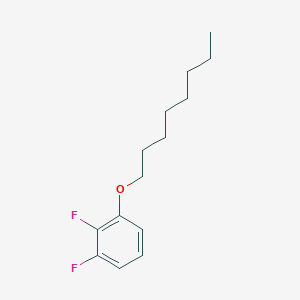

1,2-Difluoro-3-(octyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F2O/c1-2-3-4-5-6-7-11-17-13-10-8-9-12(15)14(13)16/h8-10H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWFPPRUOLEOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441803 | |

| Record name | 1,2-Difluoro-3-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-21-4 | |

| Record name | 1,2-Difluoro-3-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to 1,2-Difluoro-3-(octyloxy)benzene Synthesis

The construction of the 1,2-difluorobenzene (B135520) moiety is a key challenge in the synthesis of the target molecule. Several modern fluorination techniques can be employed to achieve this structural motif.

The generation of a benzyne (B1209423) intermediate followed by a fluorination step represents a powerful method for the synthesis of aryl fluorides. This approach typically involves the treatment of a suitably substituted aryl precursor, such as an ortho-haloaryl triflate, with a fluoride (B91410) source. The fluoride ion can act as both a base to induce elimination and form the benzyne, and as a nucleophile to trap the highly reactive intermediate. The regioselectivity of the fluoride addition is a critical aspect of this methodology.

| Reagent/Precursor | Conditions | Product | Notes |

| ortho-Silylaryl triflate | CsF, 18-crown-6, THF | Aryl fluoride | Fluoride acts as both benzyne generator and nucleophile. |

| ortho-Haloaryl triflate | Tetrabutylammonium fluoride (TBAF) | Aryl fluoride | TBAF serves as a soluble fluoride source. |

This table presents generalized conditions for benzyne-based fluorination and is not specific to the synthesis of this compound.

Ring expansion reactions offer an alternative and elegant route to substituted benzene (B151609) rings. For the synthesis of difluorobenzene cores, this can involve the reaction of a smaller carbocyclic precursor with a difluorocarbene source. For instance, the reaction of a substituted cyclobutene (B1205218) with difluorocarbene can lead to a ring-expanded difluorocyclohexadiene intermediate, which can then aromatize to the desired difluorobenzene derivative. The substitution pattern on the starting cyclobutene directs the final substitution pattern on the aromatic ring. jmu.edu

| Starting Material | Reagent | Intermediate | Product |

| Substituted cyclobutene | Difluorocarbene (:CF2) | Difluorobicyclo[2.2.0]hexane | Substituted 1,3-difluorobenzene |

This table illustrates a general ring expansion methodology and does not depict a direct synthesis of a 1,2-difluorobenzene derivative.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of arene functionalization. For the synthesis of 1,2-difluorobenzene derivatives, this can involve the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride ion. The aromatic ring must be activated by electron-withdrawing groups for the reaction to proceed efficiently. High temperatures and polar aprotic solvents are often required. The choice of fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), can significantly influence the reaction outcome.

| Substrate | Fluorinating Agent | Solvent | Conditions |

| Activated aryl chloride | KF | Dimethyl sulfoxide (B87167) (DMSO) | High temperature |

| Activated aryl nitro compound | CsF | N,N-Dimethylformamide (DMF) | High temperature |

This table provides general conditions for nucleophilic fluorination of substituted benzenes.

The introduction of the octyloxy chain onto the 1,2-difluorophenyl core is typically achieved through the alkylation of a 2,3-difluorophenol (B1222669) precursor. Two prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of 2,3-difluorophenol with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an octyl halide, typically 1-bromooctane, in an SN2 reaction to yield this compound.

| Alcohol | Alkylating Agent | Base | Solvent |

| 2,3-Difluorophenol | 1-Bromooctane | K2CO3 | Acetone or DMF |

| 2,3-Difluorophenol | 1-Iodooctane | NaH | Tetrahydrofuran (THF) |

This table outlines typical conditions for the Williamson ether synthesis for the target molecule.

The Mitsunobu reaction provides an alternative under milder conditions, particularly if the starting materials are sensitive to strong bases. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the activation of the hydroxyl group of 2,3-difluorophenol with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The resulting alkoxyphosphonium salt is then displaced by the nucleophile, in this case, 1-octanol. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the target molecule from 1-octanol.

| Phenol | Alcohol | Reagents | Solvent |

| 2,3-Difluorophenol | 1-Octanol | PPh3, DEAD/DIAD | THF or Dichloromethane |

This table shows the general reagents for a Mitsunobu reaction to form the target ether.

Precursors and Building Blocks in the Synthesis of this compound

The availability and synthesis of key precursors are paramount to the successful construction of this compound.

Catechol (1,2-dihydroxybenzene) and its derivatives can serve as versatile starting materials for the synthesis of 1,2-difluorinated aromatic compounds. A plausible synthetic route to 2,3-difluorophenol, the immediate precursor for the alkylation step, can commence from a catechol derivative. For instance, the synthesis of 2,3-difluorohydroquinone has been reported starting from 2,3-difluorophenol. ucla.edu This suggests that functional group interconversions on a difluorinated catechol or hydroquinone (B1673460) framework are feasible. While a direct fluorination of catechol to 2,3-difluorophenol is challenging due to selectivity issues, multi-step sequences involving protection, directed fluorination, and deprotection are conceivable synthetic strategies.

Role of Difluorobenzene Isomers in Synthetic Routes

The creation of vicinal difluoro aromatic compounds (having fluorine atoms on adjacent carbons) is a synthetic challenge that underscores the importance of precursor selection. beilstein-journals.orgresearchgate.net The choice of starting material fundamentally dictates the final isomeric substitution pattern of the benzene ring. While direct fluorination of aromatic rings is possible, it often suffers from a lack of selectivity, making multi-step syntheses starting from pre-functionalized rings a more common and controlled approach. beilstein-journals.org

A viable synthetic pathway to 1,2-difluoro-3-substituted benzenes often begins with a molecule that already contains the desired 1,2-disubstitution pattern. For instance, a catechol (1,2-dihydroxybenzene) derivative can serve as a precursor. The hydroxyl groups can be converted to fluorine atoms through reactions like the Balz-Schiemann reaction, although this process can produce significant waste. jmu.edu More modern methods for converting hydroxy aromatic compounds to their vicinal difluoro counterparts have also been developed. google.com

The reaction of substituted cyclobutenes with difluorocarbene represents another unique route, which notably can produce 1,3-difluorobenzenes due to the nature of the ring-expansion mechanism. jmu.edu This highlights how the synthetic strategy is intrinsically linked to the desired isomer. To obtain the 1,2-difluoro isomer specifically, one must employ a route that preserves or creates this vicinal arrangement. The use of 1-bromo-3,4-difluorobenzene in Pd(0)-catalyzed cross-coupling reactions is another example where the starting isomer dictates the final product's structure, in this case leading to substituted 1,2-difluorobenzenes. nih.gov

The table below illustrates how the choice of a disubstituted benzene precursor influences the resulting difluorinated product isomer.

| Precursor Isomer | Common Name | Synthetic Target Isomer |

| 1,2-Disubstituted Benzene | Catechol Derivative | 1,2-Difluorobenzene Derivative |

| 1,3-Disubstituted Benzene | Resorcinol Derivative | 1,3-Difluorobenzene Derivative |

| 1,4-Disubstituted Benzene | Hydroquinone Derivative | 1,4-Difluorobenzene Derivative |

Derivatization and Functionalization Strategies of this compound Analogues

Once synthesized, this compound and its analogues can be further modified to tune their properties or incorporate them into larger molecular architectures. These strategies include adding more substituents to the aromatic ring or attaching the molecule to a polymer backbone.

Introduction of Additional Halogen Substituents

Further halogenation of the this compound ring can be achieved through electrophilic aromatic substitution reactions, such as chlorination or bromination. youtube.com The position of the new halogen substituent is directed by the existing groups on the ring: the two fluorine atoms and the octyloxy group. All three are ortho-, para-directing groups.

The directing effects of the existing substituents are summarized below:

-F (at C1): Directs to C2 (blocked), C4, C6.

-F (at C2): Directs to C1 (blocked), C3 (blocked), C5.

-O-octyl (at C3): Directs to C2 (blocked), C4, C6.

Considering these effects, the most likely positions for the introduction of a new halogen atom are C4 and C6, which are activated by both a fluorine atom and the octyloxy group. The C5 position is activated by only one fluorine atom. Therefore, a mixture of products, primarily substituted at the C4 and C6 positions, would be expected. The specific reaction conditions would influence the selectivity and yield of the resulting polyhalogenated derivatives. youtube.com

Polymeric and Oligomeric Modifications for Advanced Applications

Incorporating the this compound moiety into polymers or oligomers is a strategy to create advanced materials, for instance, for use in liquid crystal displays or optical devices. researchgate.netmdpi.com This typically requires initial functionalization of the monomer with a polymerizable group.

A common approach involves introducing a group capable of undergoing polymerization, such as a vinyl, acrylate, or styrenyl unit. chemrxiv.org For example, the octyloxy chain could be replaced by an alkoxy chain of similar length that is terminated with a polymerizable functional group (e.g., a methacrylate). This new monomer can then be copolymerized with other monomers, like styrene, using radical initiation. chemrxiv.orgchemrxiv.org This process allows for the controlled incorporation of the fluorinated aromatic unit into a larger polymer chain, thereby combining the properties of the difluoroalkoxybenzene unit with the processability and mechanical properties of the polymer backbone. Such modifications are crucial for developing materials with tailored dielectric properties, thermal stability, and specific optical responses. nih.gov

A hypothetical strategy for such a modification is outlined below:

| Step | Description | Purpose |

|---|---|---|

| 1 | Synthesis of a functionalized analogue | Create a monomer by replacing the octyl group with a functional chain, e.g., 6-(methacryloyloxy)hexyloxy group. |

| 2 | Radical Copolymerization | React the functionalized monomer with a co-monomer (e.g., styrene) in the presence of a radical initiator. |

This approach enables the development of novel polymeric materials where the unique electronic characteristics of the 1,2-Difluoro-3-(alkoxy)benzene unit can be harnessed for advanced applications. researchgate.net

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques for 1,2-Difluoro-3-(octyloxy)benzene and Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as NMR, IR, and mass spectrometry offer a detailed view of the molecular structure, while UV-Vis spectroscopy provides insight into its electronic behavior.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map, including atom connectivity and electronic environments, can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Region (approx. 6.8–7.2 ppm): The three protons on the benzene (B151609) ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton at C4 will likely appear as a complex multiplet, coupled to the adjacent proton at C5 and the fluorine at C2. The proton at C5 will be coupled to protons at C4 and C6, and the proton at C6 will be coupled to the proton at C5 and the fluorine at C1. The anisotropic effect of the aromatic ring current causes these protons to appear in the downfield region of 6.5-8 ppm libretexts.org.

Aliphatic Region (approx. 0.9–4.1 ppm): The octyloxy chain protons will show more standard patterns. The methylene (B1212753) group attached to the ether oxygen (-OCH₂-) is expected to be the most downfield of the aliphatic signals (around 4.1 ppm) due to the deshielding effect of the oxygen, appearing as a triplet. The terminal methyl group (-CH₃) will appear as a triplet at the most upfield position (around 0.9 ppm). The remaining six methylene groups will produce a complex, overlapping multiplet in the 1.3–1.8 ppm range.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Region (approx. 110–160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C1 and C2) will exhibit large one-bond coupling constants (¹JCF, typically > 240 Hz), appearing as doublets. The carbon attached to the octyloxy group (C3) will also be significantly downfield. The other carbons will show smaller two-, three-, and four-bond couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), which aids in their definitive assignment.

Aliphatic Region (approx. 14–70 ppm): Eight signals corresponding to the octyloxy chain carbons are expected. The carbon of the -OCH₂- group will be the most downfield (around 70 ppm), while the terminal methyl carbon will be the most upfield (around 14 ppm).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds.

For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C1 and C2 positions. Their chemical shifts are influenced by the electronic effects of the adjacent octyloxy group alfa-chemistry.com. The fluorine at C1 (ortho to the octyloxy group) and the fluorine at C2 (meta to the octyloxy group) will experience different shielding environments. These signals will appear as complex multiplets due to coupling with each other and with nearby aromatic protons. Based on data for substituted difluorobenzenes, these shifts are anticipated in the range of -135 to -160 ppm relative to CFCl₃ biointerfaceresearch.com.

Table 3.1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 6.8 – 7.2 | m | Ar-H |

| ~ 4.1 | t | -OCH₂- | |

| 1.3 – 1.8 | m | -(CH₂)₆- | |

| ~ 0.9 | t | -CH₃ | |

| ¹³C | 110 – 160 (with C-F coupling) | d (for C-F), m | Ar-C |

| ~ 70 | s | -OCH₂- | |

| 22 – 32 | s | -(CH₂)₆- | |

| ~ 14 | s | -CH₃ | |

| ¹⁹F | -135 to -160 | m | Ar-F |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to show several characteristic bands. uobasrah.edu.iq

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while aliphatic C-H stretches from the octyl chain will be observed just below 3000 cm⁻¹ (in the 2850–2960 cm⁻¹ range) pressbooks.puborgchemboulder.comlibretexts.org.

Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the benzene ring result in a series of sharp peaks in the 1450–1600 cm⁻¹ region pressbooks.publibretexts.org.

C-O Stretching: The C-O-C ether linkage will produce strong, characteristic stretching bands. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch may appear near 1040 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds will give rise to very strong and distinct absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. acs.org

Table 3.2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3030 – 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2850 – 2960 | Aliphatic C-H Stretch | Strong |

| 1450 – 1600 | Aromatic C=C Stretch | Medium-Strong |

| 1100 – 1300 | C-F Stretch | Very Strong |

| ~ 1250 | Asymmetric C-O-C Stretch | Strong |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound (C₁₄H₂₀F₂O), the molecular weight is 242.30 g/mol .

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum is expected to show a distinct molecular ion peak at an m/z (mass-to-charge ratio) of 242.

Fragmentation Pattern: The molecular ion is often unstable and breaks down into smaller, characteristic fragments libretexts.org. For this compound, fragmentation is likely to occur at the ether linkage.

Benzylic Cleavage: A common fragmentation pathway for alkyl aryl ethers is the cleavage of the bond beta to the aromatic ring slideshare.net. This would involve the loss of a C₇H₁₅ radical (99 Da) to give a prominent fragment ion of the 1,2-difluorophenoxy cation at m/z 143.

Alpha-Cleavage: Cleavage of the O-alkyl bond can lead to the formation of an octyl cation (C₈H₁₇⁺) at m/z 113, or a 1,2-difluorophenoxy radical.

Alkyl Chain Fragmentation: The octyl group can undergo further fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-) libretexts.org.

Aromatic Ring Fragmentation: The fluorinated aromatic ring itself can fragment, potentially through the loss of neutral difluorocarbene (:CF₂) researchgate.net. Analysis of the mass spectra of difluorobenzenes shows complex fragmentation patterns involving multiple ion series fluorine1.ru.

Table 3.3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 242 | [C₁₄H₂₀F₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [C₆H₃F₂O]⁺ | Loss of ·C₇H₁₅ from octyl chain |

| 113 | [C₈H₁₇]⁺ | Cleavage of ether C-O bond |

| 57, 43 | [C₄H₉]⁺, [C₃H₇]⁺ | Fragmentation of the octyl chain |

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the electronic structure and conjugation in molecules.

Electronic Transitions: The benzene ring is the primary chromophore in this compound. It exhibits π → π* transitions. In benzene itself, these appear as a strong primary band (E2 band) around 204 nm and a weaker, fine-structured secondary band (B band) around 256 nm. libretexts.orgspcmc.ac.in

Substituent Effects: Both the fluorine atoms and the octyloxy group act as auxochromes. These substituents, which have non-bonding electrons, interact with the π-system of the benzene ring (n-π conjugation) spcmc.ac.in. This interaction typically shifts the absorption maxima to longer wavelengths (a bathochromic shift) and can increase the absorption intensity (a hyperchromic effect). spcmc.ac.inijermt.orgcdnsciencepub.com The octyloxy group, being an electron-donating group, is expected to cause a noticeable bathochromic shift of the B-band to around 270-280 nm. The fine vibrational structure often seen in benzene's B-band is typically lost upon substitution. spcmc.ac.in

Table 3.4: Predicted UV-Vis Absorption Data for this compound

| Band | Predicted λₘₐₓ (nm) | Transition Type | Notes |

| E2-band | ~ 210-220 | π → π | Shifted from benzene's 204 nm band |

| B-band | ~ 270-280 | π → π | Bathochromic shift from benzene's 256 nm band; loss of fine structure |

Structural Analysis and Conformational Studies

While spectroscopic methods define molecular connectivity, techniques like X-ray diffraction provide ultimate proof of the three-dimensional structure in the solid state and can reveal how molecules pack together, which is crucial for understanding material properties.

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, the technique's application can be discussed based on its molecular structure.

Crystalline State: An XRD study would confirm bond lengths, bond angles, and the conformation of the octyloxy chain. It would also reveal intermolecular interactions, such as C-H···F hydrogen bonds or π-π stacking, which govern the crystal packing.

Liquid Crystalline Potential: Molecules like this compound, which consist of a rigid aromatic core and a flexible long alkyl chain, are known as calamitic (rod-like) molecules and are archetypal structures for forming thermotropic liquid crystal phases. tcichemicals.com The introduction of lateral fluorine atoms can significantly influence mesophase stability, transition temperatures, and dielectric anisotropy. biointerfaceresearch.combeilstein-journals.org

If this compound forms liquid crystal phases (mesophases), XRD would be essential for their characterization. For example, in a smectic phase, which has layered structures, XRD patterns would show sharp reflections at small angles corresponding to the layer spacing (d), providing insight into the arrangement of molecules within the layers (e.g., tilted or orthogonal). beilstein-journals.org The presence of lateral fluorine atoms often enhances the stability of tilted smectic phases. biointerfaceresearch.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric properties of molecules like 1,2-Difluoro-3-(octyloxy)benzene. By employing functionals such as B3LYP with a basis set like 6-31G(d,p), researchers can perform geometry optimization to determine the most stable molecular conformation. inpressco.comresearchgate.net This process minimizes the energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the planar arrangement of the benzene (B151609) ring and the specific orientation of the fluoro and octyloxy substituents. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the octyloxy group significantly influence the electron density distribution across the aromatic ring. This electronic modulation is crucial for understanding the molecule's reactivity and its intermolecular interactions, which are fundamental to its material properties. Computational studies on similar fluorinated mesogens suggest that fluorination lowers the highest occupied molecular orbital (HOMO) level, which can enhance oxidation resistance. rsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Properties Calculated via DFT

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO) | 4.5 to 6.5 |

Note: These values are representative for similar fluorinated alkoxybenzenes and would require specific DFT calculations for this compound for precise determination.

Polarizability (α) describes the ability of the electron cloud of a molecule to be distorted by an external electric field. It is a crucial factor in determining intermolecular van der Waals forces. DFT methods can compute the polarizability tensor, providing values for its components and the average polarizability. Molecules with extended electron systems, like the benzene ring in this compound, generally exhibit significant polarizability. researchgate.net

Table 2: Calculated Dipole Moment and Polarizability for a Representative Fluorinated Alkoxybenzene

| Property | Description | Calculated Value |

|---|---|---|

| Dipole Moment (μ) | Net molecular polarity | ~2.5 - 3.5 Debye |

| Average Polarizability (α) | Ease of distortion of the electron cloud | ~150 - 200 Bohr³ |

Note: Values are estimations based on similar molecular structures and require specific calculations for confirmation.

Molecular Dynamics Simulations for Supramolecular Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, which has characteristics of a liquid crystal mesogen (a rigid core with a flexible tail), MD simulations are invaluable for understanding how individual molecules self-assemble into larger, ordered structures (supramolecular assembly). mdpi.comresearchgate.net

Simulations can model a system containing many molecules of this compound, allowing researchers to observe the formation of liquid crystalline phases, such as nematic or smectic phases. mdpi.com The driving forces for this self-assembly are the various intermolecular interactions, including:

Van der Waals forces: Arising from temporary fluctuations in electron density, these are particularly significant for the long octyloxy chains.

Dipole-dipole interactions: The permanent dipole moment of the difluorobenzene core leads to electrostatic interactions that favor specific molecular alignments. nih.gov

π-π stacking: Interactions between the aromatic rings of adjacent molecules can contribute to columnar or layered ordering.

By analyzing the simulation trajectories, one can extract information about the orientational and positional order of the molecules, confirming the type of liquid crystal phase formed and predicting transition temperatures. mdpi.commdpi.com These simulations are crucial for understanding how modifications to the molecular structure, such as fluorination, influence the bulk properties of the material. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Alkoxybenzenes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For a class of compounds like fluorinated alkoxybenzenes, QSPR can be a powerful tool to predict material performance without the need for extensive synthesis and experimentation.

The foundation of any QSPR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For fluorinated alkoxybenzenes, a wide range of descriptors can be calculated from the 2D or optimized 3D structure.

Table 3: Common Molecular Descriptors for QSPR Studies of Fluorinated Alkoxybenzenes

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts (F, O, C) | Describe the basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume, Aspect Ratio | Describe the 3D shape and size of the molecule after geometry optimization. |

| Electrostatic | Dipole Moment, Partial Charges on Atoms | Describe the charge distribution and polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Energy Gap, Polarizability | Derived from quantum mechanical calculations (like DFT), describing electronic properties. researchgate.net |

Once a set of relevant descriptors has been calculated for a series of fluorinated alkoxybenzenes, statistical methods are used to build a predictive model. This involves finding a mathematical equation that links the descriptors (independent variables) to a specific property of interest (dependent variable). Common properties predicted for liquid crystal materials include:

Clearing Point (Tc): The temperature at which the material transitions from a liquid crystal phase to an isotropic liquid.

Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the molecular director, a key parameter for display applications. researchgate.netnih.govarxiv.org

Birefringence (Δn): The difference in refractive index for light polarized parallel and perpendicular to the director.

Viscosity: A measure of the fluid's resistance to flow.

The modeling process typically involves splitting the dataset into a training set (to build the model) and a test set (to validate its predictive power). Techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and various machine learning algorithms are employed to create robust and predictive QSPR models. These models can then be used to screen new, hypothetical fluorinated alkoxybenzene structures to identify candidates with desirable properties for specific applications, such as in liquid crystal displays.

Research Applications in Advanced Materials Science

Applications in Liquid Crystalline Materials Research

Fluorinated alkoxybenzenes are integral to the design of new liquid crystalline materials. The number and position of fluorine substituents, along with the length of the flexible alkoxy chain, are critical design parameters that dictate the material's mesomorphic, and consequently, its physical properties.

The phase sequence itself can be manipulated by fluorination. In certain cruciform-shaped molecules, the incorporation of a lateral fluorine substituent can induce the formation of a lamellar (smectic) phase where the non-fluorinated parent compound only exhibits a nematic phase. mdpi.com Similarly, in banana-shaped mesogens, the position of fluorine substitution can determine the type of exotic "B" phases that form. psu.edu The phase behavior is a delicate balance of intermolecular forces, including dipole-dipole interactions enhanced by C-F bonds, and steric effects that influence molecular packing. rsc.org Light-induced phase transitions can also be engineered in systems containing fluorinated azobenzenes, where fluorination strengthens noncovalent interactions and influences the isomerization process. acs.org

The specific pattern of fluorine substitution and the length of the attached alkoxy chain are crucial factors that allow for the fine-tuning of liquid crystal properties.

Alkoxy Chain Length: The length of the n-alkoxy chain primarily influences the melting point and the type of smectic or nematic phases present. Generally, an increase in chain length promotes the formation of more ordered smectic phases over nematic phases. mdpi.comresearchgate.net Studies on various homologous series show that as the alkyl chain lengthens, the material may exhibit a greater number of distinct mesophases. mdpi.comresearchgate.net For example, shorter-chain homologues in one series might only show chiral nematic (N) and blue phases (BP), while middle-length chains add a smectic A (SA) phase, and the longest chains exhibit a smectic C (SC) phase instead of SA. tandfonline.com The clearing temperature also tends to increase with longer alkoxy chains. mdpi.comresearchgate.net This relationship allows for the precise tailoring of the temperature range in which a material operates as a liquid crystal.

The following interactive table presents data on the phase transitions of select fluorinated liquid crystals, illustrating the combined effects of fluorination and alkoxy chain length.

| Compound Structure (Schematic) | Number of Fluorine Atoms | Alkoxy Chain Length (n) | Phase Transitions (°C) | Reference |

|---|---|---|---|---|

| 4-pentyl-4″-propyl-terphenyl derivative | 2 | - | Cr2 41 Cr1 54 N 195 I | nih.gov |

| 4-pentyl-4″-propyl-terphenyl derivative | 3 | - | Cr 44 N 182 I | nih.gov |

| 4-pentyl-4″-propyl-terphenyl derivative | 4 | - | Cr 82 N 131 I | nih.gov |

| (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(heptafluorobutoxy) 'm'alkoxy]-benzoate | 7 (on chain) | m=3 | Cr 68 SmCA* 110 I | mdpi.comresearchgate.net |

| (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(heptafluorobutoxy) 'm'alkoxy]-benzoate | 7 (on chain) | m=5 | Cr 64 (SmXA* 89) SmC* 108 SmCA* 122 I | mdpi.comresearchgate.net |

| (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(heptafluorobutoxy) 'm'alkoxy]-benzoate | 7 (on chain) | m=7 | Cr 61 SmA* 100 SmC* 113 SmCA* 131 I | mdpi.comresearchgate.net |

Table 1: Phase transition temperatures for various fluorinated liquid crystals. (Cr = Crystal, Sm = Smectic, N = Nematic, I = Isotropic, () denotes a monotropic phase seen only on cooling).

While specific studies focusing solely on 1,2-Difluoro-3-(octyloxy)benzene as a liquid crystal are not prevalent, its structural motif is highly relevant. The 1,2-difluoro-alkoxybenzene unit is a valuable mesogenic component used in the formulation of liquid crystal mixtures. The synthesis of liquid crystals containing 2,3-difluoro substituents on a terphenyl core has been reported, demonstrating the utility of this substitution pattern. tandfonline.com The key features of the this compound moiety are the strong transverse dipole moment arising from the two adjacent C-F bonds and the flexible octyloxy chain that promotes fluidity and influences molecular packing. In mixtures, such components are used to modify the bulk properties of the host material, such as its dielectric anisotropy, viscosity, and optical birefringence. The strategic addition of polar fluorinated compounds is a common method for optimizing liquid crystal mixtures for display applications.

The design of ferroelectric (FLC) and antiferroelectric (AFLC) liquid crystals often relies on the incorporation of chiral molecules with a strong lateral dipole moment. spiedigitallibrary.orgoptica.orgsciencenet.cnmdpi.com Fluorinated moieties, such as the 1,2-difluoro-3-alkoxybenzene structure, are ideal building blocks for this purpose. The introduction of fluorine atoms into the molecular core is a proven strategy for inducing or enhancing ferroelectric and antiferroelectric properties. nih.govacs.orgpsu.edu

The synthesis of novel FLCs and AFLCs often involves creating chiral molecules where a fluorinated core is linked to a chiral tail, often via ester linkages. tandfonline.comdbc.wroc.pl For example, materials based on the MHPOBC (4-((1-methylheptyloxy)carbonyl)phenyl 4'-octyloxybiphenyl-4-carboxylate) scaffold and its fluorinated derivatives are well-known to exhibit antiferroelectric phases. sciencenet.cnbohrium.com The strong dipole moments from the C-F bonds contribute significantly to the spontaneous polarization, a key characteristic of ferroelectric materials. spiedigitallibrary.org Research has shown that fluorination can enable ferroelectricity in both the solid crystal and liquid crystal phases of a single material. nih.govacs.org The 1,2-difluoro substitution pattern provides a particularly strong dipole perpendicular to the long axis of the molecule, making it a desirable component for synthesizing new chiral smectic materials with fast electro-optic switching speeds for advanced display and photonic applications. spiedigitallibrary.org

Role in Organic Electronics and Optoelectronic Devices

The electron-withdrawing nature of fluorine makes fluorinated aromatic compounds, including structures related to this compound, valuable components in the field of organic electronics. Their integration into larger molecular systems can significantly alter electronic properties, leading to improved device performance.

Fluorination of the backbone of conjugated polymers is a powerful and widely used strategy for developing high-performance materials for organic electronics. nih.govmdpi.com Incorporating fluorinated phenylene units into polymer chains, such as in poly(p-phenylenevinylene)s (PPVs) and other donor-acceptor copolymers, serves several key functions. nih.govpku.edu.cn

Firstly, the strong electronegativity of fluorine lowers the Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels of the polymer. nih.govpku.edu.cn Lowering the LUMO level is particularly important for creating stable n-type (electron-transporting) and ambipolar (electron- and hole-transporting) organic field-effect transistors (OFETs) that can operate in air. pku.edu.cn Secondly, fluorination can enhance the planarity of the polymer backbone and promote more ordered intermolecular packing in the solid state, which facilitates efficient charge transport. pku.edu.cn Studies on fluorinated PPV derivatives have shown that the introduction of fluorine atoms leads to shorter π-π stacking distances, indicative of stronger interchain interactions and improved charge mobility. pku.edu.cn

Furthermore, fluorination is used to tune the optical properties of polymers. In light-emitting polymers, it can shift the emission color, often towards the blue region of the spectrum, and improve photoluminescence efficiency. nih.gov In organic solar cells, fluorinated polymers have consistently been among the top-performing materials, as the tuned energy levels lead to higher open-circuit voltages and efficient charge separation at the donor-acceptor interface. mdpi.com The alkoxy side chains, such as the octyloxy group, ensure solubility and processability, allowing these advanced polymers to be deposited from solution to fabricate large-area electronic devices. nih.gov

Contribution to Charge Transport Properties (e.g., Hole Transporting Layers)

There is no available research that specifically investigates the contribution of "this compound" to charge transport properties or its use in hole transporting layers (HTLs) of electronic devices. The electron-withdrawing nature of the fluorine atoms would be expected to influence the ionization potential and electron affinity of the molecule, which are crucial parameters for charge injection and transport. However, without experimental data or theoretical modeling specific to this compound, its performance characteristics as a charge transport material remain unknown.

Luminescent Properties and Photovoltaic Performance of Related Fluorinated Systems

No studies were found that report on the luminescent properties or the photovoltaic performance of "this compound" itself or in systems directly derived from it. The introduction of fluorine into organic molecules can enhance thermal and chemical stability, which is beneficial for the lifetime of electronic devices. Furthermore, the strong electronegativity of fluorine can lower the HOMO and LUMO energy levels, potentially leading to higher open-circuit voltages in photovoltaic cells. However, the specific absorption, emission, and charge generation/recombination dynamics of "this compound" have not been documented.

The broader class of fluorinated arylenevinylenes has been explored for their luminescent and photovoltaic applications, with some oligomers exhibiting blue and blue-green light emission. The impact of fluoro-functionalization on the solid-state organization and intermolecular interactions is a key area of research, as it significantly affects the material's performance in devices.

Other Potential Research Applications in Organic Synthesis and Solvents

Precursors for Specialized Organic Syntheses

While "this compound" is commercially available, indicating its use as a chemical intermediate, there are no specific reports in the surveyed literature detailing its application as a precursor for specialized organic syntheses in the context of advanced materials. Fluorinated aromatic compounds are valuable in the synthesis of pharmaceuticals and agrochemicals, and as building blocks for high-performance polymers. The reactivity of the aromatic ring in "this compound" could potentially be exploited for further functionalization, but specific examples of such transformations leading to advanced materials are not documented.

Solvents in Nonaqueous Electrochemistry and Organometallic Studies

There is no information available on the use of "this compound" as a solvent in nonaqueous electrochemistry or in organometallic studies. The choice of solvent is critical in these fields, as it affects electrolyte solubility, ion mobility, and the stability of reactive organometallic species. While fluorinated solvents are known for their unique properties, including high thermal stability and chemical inertness, the specific application of this compound as a solvent has not been explored in the available literature.

Future Research Directions and Emerging Paradigms

Development of Greener Synthetic Routes and Sustainable Methodologies for Fluorinated Aromatic Ethers

The industrial-scale production of fluorinated aromatic ethers, including 1,2-Difluoro-3-(octyloxy)benzene, necessitates a shift away from traditional, often harsh, synthetic methods towards more environmentally benign processes. Current research focuses on improving sustainability by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Conventional synthesis of this compound would likely rely on one of two pathways: the Williamson ether synthesis or nucleophilic aromatic substitution (SNAr). Greener adaptations of these routes are a key research goal.

Catalytic Approaches: Future research will likely focus on developing highly efficient catalytic systems. For the Williamson ether synthesis, this includes exploring robust phase-transfer catalysts that can improve reaction rates and yields in greener solvent systems, such as water, ionic liquids, or supercritical fluids, thereby reducing reliance on volatile organic compounds (VOCs). For SNAr reactions on a precursor like 1,2,3-trifluorobenzene, research into base-free or milder base-catalyzed systems is crucial.

Flow Chemistry: The transition from batch processing to continuous flow chemistry represents a significant paradigm shift. Flow reactors offer superior heat and mass transfer, enabling reactions to be performed under milder conditions with shorter reaction times. This approach enhances safety, particularly when handling highly reactive fluorinating agents, and facilitates easier scale-up and process automation.

Alternative Fluorination Strategies: While not a direct synthesis of the ether, developing greener methods to produce the fluorinated precursors is paramount. Traditional methods like the Balz-Schiemann reaction generate significant waste. cas.cn Emerging alternatives, such as copper(II) fluoride-mediated fluorination of arenes, offer a more cost-effective and "greener" pathway, although challenges with high temperatures and regioselectivity remain to be addressed for complex molecules. cas.cntandfonline.com Research into late-stage C-H bond fluorination using selective catalysts is a particularly promising, albeit challenging, frontier. tandfonline.com

The table below outlines potential greener synthetic strategies applicable to fluorinated aromatic ethers.

| Methodology | Traditional Approach | Greener/Sustainable Alternative | Key Advantages of Alternative | Relevant Research Findings |

|---|---|---|---|---|

| Etherification | Williamson ether synthesis in polar aprotic solvents (e.g., DMF, DMSO) with strong bases (e.g., NaH). | Use of phase-transfer catalysts, micellar catalysis in water, or biodegradable solvents like ethyl acetate (B1210297). researchgate.net | Reduced use of hazardous solvents, lower energy consumption, easier product separation. | Ethyl acetate has been identified as a green and safe solvent for amine synthesis, a related nucleophilic substitution process. researchgate.net |

| Aromatic Fluorination (for Precursors) | Balz-Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates). cas.cngoogle.com | Copper-mediated fluorination (e.g., using CuF₂ or Cu(I) salts with AgF). cas.cntandfonline.com | Avoids stoichiometric, potentially explosive diazonium intermediates; potential for catalyst regeneration. tandfonline.com | CuF₂ can act as a fluorinating agent for simple arenes at high temperatures, with the ability to regenerate the catalyst. cas.cn |

| Cross-Coupling | Stoichiometric copper-mediated reactions. | Palladium-catalyzed C-O cross-coupling of fluorinated alcohols with aryl bromides. acs.org | High functional group tolerance, milder reaction conditions, catalytic use of precious metals. | Mild and efficient Pd-catalyzed methods have been developed for coupling various fluorinated alcohols with aryl halides. acs.org |

Exploration of Novel Supramolecular Architectures Incorporating this compound Moieties

The molecular structure of this compound is inherently suited for directing the formation of complex, ordered structures through non-covalent interactions. The interplay between the electron-rich, polarizable aromatic core and the flexible, nonpolar alkyl chain provides a powerful tool for molecular self-assembly.

Future research will focus on harnessing these interactions to build novel supramolecular architectures:

Amphiphilic Self-Assembly: The molecule's amphiphilic nature, with a polar aromatic "head" and a long nonpolar "tail," suggests it can form organized structures at interfaces or in bulk, similar to lipids or surfactants. nih.gov This could lead to the formation of micelles, vesicles, or lamellar structures in appropriate solvents. On surfaces, it could form self-assembled monolayers (SAMs), with potential applications in surface modification and nanotechnology.

Liquid Crystal Engineering: The rod-like shape, combined with its anisotropy, makes this compound and its derivatives prime candidates for liquid crystal (LC) design. The fluorine atoms can enhance the dipole moment and influence mesophase stability and type (e.g., nematic, smectic). acs.org Systematic studies on how variations in the alkyl chain length and fluorination pattern affect LC properties are a significant area for future work. acs.org

Advanced Characterization of Nano- and Micro-Structures in Material Applications

A deep understanding of the relationship between molecular architecture and macroscopic properties requires advanced characterization of the nano- and micro-structures that are formed. open.ac.ukalliance-mim.com As materials based on this compound are developed, a multi-technique approach will be essential for their analysis.

Microscopy Techniques: High-resolution imaging will be crucial.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) will be used to visualize self-assembled monolayers on surfaces, revealing molecular packing and domain structures. Phase imaging in AFM can provide contrast between regions of different chemical composition or mechanical properties, as seen in polymer blends containing bis(octyloxy)benzene units. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) will be vital for characterizing larger-scale structures, such as the morphology of polymer blends, composites, or crystalline domains.

Scattering and Diffraction Methods:

X-ray Diffraction (XRD) , including small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), will provide detailed information on crystal structures, lamellar spacing in liquid crystals, and the degree of crystallinity in polymeric materials.

Thermal and Spectroscopic Analysis:

Differential Scanning Calorimetry (DSC) is fundamental for identifying phase transitions, such as melting points and the clearing points of liquid crystals, and for studying crystallization kinetics. acs.org

Polarized Optical Microscopy (POM) is the primary tool for identifying liquid crystalline phases by their characteristic textures. acs.org

The table below summarizes key characterization techniques and their specific applications for materials derived from this compound.

| Technique | Information Obtained | Example Application |

|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, phase separation, domain morphology. | Visualizing nano-scale phase separation in a polymer blend containing octyloxy-substituted benzene (B151609) moieties. mdpi.comresearchgate.net |

| X-ray Diffraction (XRD) | Crystal structure, molecular packing, phase identification, lamellar spacing. | Determining the packing of difluorobenzene molecules driven by C-H···F interactions. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (melting, crystallization, glass transition, clearing points). | Identifying the monotropic ferroelectric nematic phase in a highly fluorinated liquid crystal. acs.org |

| Polarized Optical Microscopy (POM) | Identification and characterization of liquid crystal mesophases. | Observing the characteristic banded texture of a ferroelectric nematic liquid crystal phase. acs.org |

Integration into Multifunctional Molecular Systems and Hybrid Materials

The unique properties conferred by the fluoro and octyloxy groups make this compound an excellent component for creating advanced multifunctional materials where several properties are engineered into a single system. diva-portal.org

Fluoropolymers: This molecule can serve as a monomer or a key building block in the synthesis of high-performance fluorinated polymers, such as poly(arylene ether)s. researchgate.netacs.org The fluorine atoms enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant and water uptake. researchgate.netmdpi.com The octyloxy chain can improve solubility and processability, a common challenge with rigid polymer backbones. mdpi.com

Liquid Crystal Mixtures: As a dopant or main component, it can be used to fine-tune the properties of liquid crystal mixtures. Fluorination is a known strategy to adjust dielectric anisotropy, birefringence, and viscosity, which are critical parameters for display and photonic applications. mdpi.com

Organic-Inorganic Hybrids: The amphiphilic nature of the molecule allows it to act as a surface modifier or capping agent for inorganic nanoparticles. This can be used to create stable dispersions of nanoparticles in organic matrices (e.g., for polymer nanocomposites) or to passivate nanoparticle surfaces, tuning their electronic properties for applications in catalysis or sensing.

Molecular Electronics: The electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of the aromatic system. This electronic tuning is a cornerstone of designing materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Integrating this unit into a conjugated polymer could enhance its environmental stability and tune its charge-transport properties.

High-Throughput Screening and Machine Learning Approaches in Fluorinated Compound Design and Discovery

The design space for new materials based on the this compound scaffold is vast. Exploring this space through traditional one-at-a-time synthesis and characterization is slow and inefficient. High-throughput (HT) methods and machine learning (ML) are emerging as transformative paradigms to accelerate this process.

High-Throughput Screening (HTS): HTS techniques enable the rapid synthesis and/or testing of large libraries of related compounds. For instance, automated parallel synthesis can be used to create arrays of analogues of this compound with different alkyl chain lengths or fluorination patterns. These libraries can then be rapidly screened for desired properties, such as liquid crystal phase transitions using optical methods on a heated stage. scispace.com For biological or sensing applications, techniques like 19F NMR-based screening can efficiently identify binding interactions in mixtures of fluorinated compounds. researchgate.net

Machine Learning (ML) and AI-Driven Discovery: ML models can be trained on experimental or computational data to predict structure-property relationships. researchgate.net For fluorinated materials, ML has been used to predict properties like glass transition temperatures of polymers, cytotoxicity of liquid crystal monomers, and the charge-trapping performance of polymer electrets. researchgate.netnih.govnih.govfigshare.com An active learning loop, where the ML model suggests the next most informative experiments to perform, can dramatically increase the efficiency of materials discovery. chemrxiv.org This approach combines automated synthesis with ML to navigate high-dimensional chemical spaces and identify non-intuitive design principles. chemrxiv.org

A potential workflow for discovering new materials based on the this compound scaffold using ML is outlined below.

| Step | Action | Description | Relevant Research Example |

|---|---|---|---|

| 1 | Define Chemical Space | Generate a virtual library of candidate molecules by varying substituents, chain lengths, and linkage points on the this compound core. | Screening over 1.1 million functional groups on a fluoropolymer backbone to find novel electrets. nih.govnih.gov |

| 2 | Data Generation | Synthesize a small, diverse subset of the virtual library and characterize the target property (e.g., clearing point, dielectric constant). Alternatively, use computational chemistry (e.g., DFT) to calculate properties. | An initial dataset of fluorinated polymers is used to pre-train a model for predicting glass transition temperature. researchgate.net |

| 3 | Model Training | Train an ML model (e.g., a graph neural network) on the structure-property data from Step 2. | A deep-learning model (MEGNet) is trained to predict solid-state ionization potential as a descriptor for charge stability. nih.govresearchgate.net |

| 4 | High-Throughput Prediction | Use the trained model to rapidly predict the properties of all candidates in the large virtual library. | A fine-tuned model is used to navigate a vast chemical space and identify promising high Tg fluorinated polymers. researchgate.net |

| 5 | Iterative Refinement (Active Learning) | Select the most promising candidates predicted by the model for experimental synthesis and validation. Feed the new data back into the training set to improve the model's accuracy and repeat the cycle. | An active learning loop combining automated synthesis and ML accurately predicts copolymer properties after exploring <1% of the compositional space. chemrxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.